(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
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Overview
Description
This compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is a stereochemically defined molecule with two stereocenters and is known for its applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalool Oxide Pyranoid, Trans-(-)- can be synthesized through the oxidation of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the desired oxide .
Industrial Production Methods
In industrial settings, the production of Linalool Oxide Pyranoid, Trans-(-)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as distillation and purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Linalool Oxide Pyranoid, Trans-(-)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to its alcohol form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
Oxidation Products: More oxidized derivatives of the compound.
Reduction Products: Linalool or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Linalool Oxide Pyranoid, Trans-(-)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Linalool Oxide Pyranoid, Trans-(-)- involves its interaction with various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Linalool: The parent compound from which Linalool Oxide Pyranoid, Trans-(-)- is derived.
Linalyl Acetate: Another derivative of linalool with different functional groups.
Geraniol: A structurally similar compound with similar applications.
Uniqueness
Linalool Oxide Pyranoid, Trans-(-)- is unique due to its specific stereochemistry and the presence of the oxide functional group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
39028-58-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1 |
InChI Key |
BCTBAGTXFYWYMW-PSASIEDQSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](C(O1)(C)C)O)C=C |
Canonical SMILES |
CC1(C(CCC(O1)(C)C=C)O)C |
Origin of Product |
United States |
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